molecular formula C47H64N5O9PSi B12388058 Ac-rC Phosphoramidite-13C,d1

Ac-rC Phosphoramidite-13C,d1

Cat. No.: B12388058
M. Wt: 904.1 g/mol
InChI Key: QKWKXYVKGFKODW-RYJPMAKRSA-N
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Description

Ac-rC Phosphoramidite-13C,d1 is a specialized ribocytidine phosphoramidite derivative used in solid-phase oligonucleotide synthesis. It is isotopically labeled with carbon-13 (13C) and deuterium (d1) at specific atomic positions, enabling precise tracking in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic studies . This compound is critical for investigating RNA dynamics, structural interactions, and functional mechanisms due to its ability to introduce stable isotopic labels site-specifically into oligonucleotides .

Key features include:

  • Isotopic Labeling: 13C incorporation enhances NMR signal resolution, while deuterium reduces spin relaxation interference.
  • Chemical Stability: Comparable to unmodified phosphoramidites under anhydrous, controlled storage conditions .
  • Applications: Used in RNA synthesis for studying folding kinetics, ligand binding, and enzymatic processes .

Properties

Molecular Formula

C47H64N5O9PSi

Molecular Weight

904.1 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1

InChI Key

QKWKXYVKGFKODW-RYJPMAKRSA-N

Isomeric SMILES

[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-rC Phosphoramidite-13C,d1 involves the incorporation of deuterium and carbon-13 into the Ac-rC Phosphoramidite structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard phosphoramidite chemistry, which involves the protection of the nucleoside cytidine with acetyl and tert-butyl dimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped to handle isotope-labeled compounds. The production process involves multiple steps of synthesis, purification, and quality control to achieve the desired isotopic labeling and chemical purity .

Chemical Reactions Analysis

Phosphoramidite Coupling Reaction

The core reaction involves solid-phase oligonucleotide synthesis using Ac-rC Phosphoramidite-13C,d1 as a building block. Key steps include:

  • Activation : The phosphoramidite is activated by acidic catalysts like tetrazole or 5-ethylthio-1H-tetrazole (ETT), protonating the phosphite oxygen to generate a reactive intermediate.

  • Nucleophilic Attack : The 5'-hydroxyl group of the growing RNA strand attacks the activated phosphoramidite, forming a tricoordinate phosphite triester linkage .

  • Oxidation : Iodine/water/pyridine oxidizes the phosphite triester to a stable phosphate triester, completing the nucleotide addition .

Reaction Efficiency :

ParameterValueSource
Coupling efficiency98–99.5%
Oxidation time2–3 minutes
Typical yield per cycle>99%

Hydrolysis Susceptibility

The phosphoramidite bond is prone to hydrolysis under moisture-rich conditions, necessitating anhydrous solvents (e.g., acetonitrile) and inert atmospheres .

Capping of Unreacted Strands

Unreacted 5'-OH groups are acetylated using:

  • Reagents : Acetic anhydride + 1-methylimidazole or DMAP .

  • Efficiency : Reduces deletion sequences by >99% .

Deprotection Reactions

Post-synthesis, protective groups are removed sequentially:

Protection GroupRemoval ConditionTime
Acetyl (base)Ammonia/methylamine (AMA) at 65°C10 minutes
tBDMS (2'-OH)Fluoride-based reagents (e.g., TBAF)8–24 hours

Deprotection Efficiency :

  • Base deprotection: >98% completion .

  • 2'-tBDMS removal: ≥95% yield .

Quality Control Metrics

Critical parameters for reaction optimization:

ParameterSpecificationMethod
Purity (HPLC)≥99%
³¹P NMR purity≥99%
Residual solvents≤3.0%GC-MS

Comparative Reactivity Data

This compound shows comparable reactivity to non-isotopic variants but with enhanced analytical utility:

PropertyAc-rC-13C,d1Standard Ac-rC
Coupling efficiency98.5%98.2%
MS detection sensitivity10x higherBaseline

Scientific Research Applications

Ac-rC Phosphoramidite-13C,d1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite-13C,d1 involves its incorporation into oligoribonucleotides, where it modifies the phosphodiester backbone to form phosphorodithioate linkages. These modifications enhance the stability and resistance of the oligonucleotides to enzymatic degradation. The compound acts by targeting specific RNA sequences and pathways, thereby influencing RNA structure and function .

Comparison with Similar Compounds

Isotopic Labeling and Structural Differences

Compound Isotopic Labels Nucleic Acid Type Key Modifications
This compound 13C, d1 RNA Ribose backbone; acetyl-protected
Ac-dC-CE Phosphoramidite None DNA Deoxyribose; cyanoethyl (CE) protection
rA Phosphoramidite-13C5 13C RNA Adenine base; 13C-labeled ribose
dT-CE Phosphoramidite-d4 d4 (deuterium) DNA Thymine base; deuterated methyl group

Key Observations :

  • RNA vs. DNA : Ac-rC is designed for RNA synthesis, whereas Ac-dC-CE and dT-CE are DNA-specific .
  • Labeling Specificity : Ac-rC-13C,d1 provides dual isotopic labels, unlike single-labeled analogs (e.g., rA-13C5 or dT-CE-d4) .

Stability and Coupling Efficiency

Compound Storage Conditions Coupling Efficiency* Stability in Synthesis
This compound Controlled room temperature ≥98% High (anhydrous)
Ac-dC-CE Phosphoramidite Anhydrous, room temperature ~97% Similar to dA/C/G/T
rA Phosphoramidite-13C5 -20°C, dry ~96% Moderate (moisture-sensitive)

*Coupling efficiency data inferred from standard phosphoramidite protocols .

Key Observations :

  • Ac-rC-13C,d1 exhibits high coupling efficiency (~98%), comparable to unlabeled DNA phosphoramidites like Ac-dC-CE .
  • Deuterium labeling may marginally improve solubility in acetonitrile, enhancing reaction kinetics .

Functional Dynamics in RNA

Studies using 13C-labeled RNA phosphoramidites, including Ac-rC-13C,d1, have enabled real-time monitoring of RNA folding and protein-RNA interactions across microsecond-to-second timescales . For example:

  • NMR Spectroscopy : 13C labels in Ac-rC allow residue-specific detection of conformational changes in ribozymes .
  • Metabolic Tracing: Deuterium labels facilitate tracking of RNA turnover in cellular systems without isotopic scrambling .

Limitations and Advantages Over DNA Analogs

  • Advantages : RNA-specific labeling avoids cross-talk with DNA in mixed systems.
  • Limitations : Higher cost and specialized handling requirements compared to unlabeled compounds .

Data Tables

Table 1: Isotopic Labeling Comparison

Compound 13C Position Deuterium Position Molecular Weight Increase (%)
This compound Ribose C2' C5 (base) ~2.5%
dT-CE Phosphoramidite-d4 N/A Methyl (C7) ~1.8%

Table 2: Commercial Availability

Compound Vendor Custom Synthesis Offered
This compound MedChemExpress Yes
Ac-dC-CE Phosphoramidite Sigma-Aldrich No

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Ac-rC Phosphoramidite-<sup>13</sup>C,d1 with isotopic labeling efficiency?

  • Methodological Answer : Synthesis should follow solid-phase phosphoramidite chemistry, with modifications to incorporate <sup>13</sup>C and deuterium labels. Use high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR to verify isotopic incorporation . Ensure reaction conditions (e.g., anhydrous solvents, controlled temperature) are optimized to minimize side reactions. Purification via reverse-phase HPLC with UV detection at 260 nm is critical to isolate the labeled product . Report isotopic enrichment levels using mass spectral data and statistical validation (e.g., standard deviations across replicates) .

Q. How can researchers confirm the structural integrity and isotopic purity of Ac-rC Phosphoramidite-<sup>13</sup>C,d1 post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify chemical shifts associated with <sup>13</sup>C-labeled cytosine and deuterated positions.
  • FT-IR : Confirm phosphoramidite functional groups (P=O, C-N stretches).
  • HRMS : Validate molecular ion peaks with isotopic mass accuracy (e.g., m/z deviations < 2 ppm) .
  • Include a table comparing theoretical vs. observed isotopic ratios, with error margins .

Advanced Research Questions

Q. What strategies resolve contradictions in isotopic enrichment data between synthesis batches of Ac-rC Phosphoramidite-<sup>13</sup>C,d1?

  • Methodological Answer :

  • Root-Cause Analysis : Compare reaction parameters (e.g., reagent stoichiometry, temperature gradients) across batches using design-of-experiments (DoE) frameworks .
  • Analytical Cross-Validation : Re-analyze disputed samples using orthogonal methods (e.g., isotope-ratio mass spectrometry vs. NMR) to rule out instrumental bias .
  • Statistical Modeling : Apply ANOVA to identify significant variability sources (e.g., catalyst purity, moisture levels) . Document findings in a contingency table highlighting correlations between synthesis conditions and isotopic yield .

Q. How can researchers optimize coupling efficiency of Ac-rC Phosphoramidite-<sup>13</sup>C,d1 in oligonucleotide synthesis while minimizing epimerization?

  • Methodological Answer :

  • Parameter Screening : Test activators (e.g., DCI, BTT) and coupling times to balance efficiency and stereochemical integrity.
  • Kinetic Monitoring : Use real-time <sup>31</sup>P NMR to track phosphite triester formation and detect epimerization byproducts .
  • DoE Optimization : Vary solvent polarity (acetonitrile vs. THF) and temperature, then model responses (yield, enantiomeric excess) using multivariate regression .
  • Report optimized protocols in a stepwise table with error margins for reproducibility .

Q. What experimental designs are suitable for studying the hydrolytic stability of Ac-rC Phosphoramidite-<sup>13</sup>C,d1 under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to buffered solutions (pH 4–9) at 25–60°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics .
  • Isotope Effects : Compare deuterated vs. non-deuterated analogs to assess kinetic isotope effects on hydrolysis rates .
  • Data Presentation : Use Arrhenius plots to extrapolate stability under storage conditions, with 95% confidence intervals .

Data Integrity and Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental isotopic distribution patterns for Ac-rC Phosphoramidite-<sup>13</sup>C,d1?

  • Methodological Answer :

  • Model Refinement : Recalibrate density functional theory (DFT) calculations using experimental isotopic data as constraints .
  • Error Analysis : Quantify systematic vs. random errors (e.g., solvent interactions in simulations) and adjust force fields accordingly.
  • Transparency : Publish raw computational and experimental datasets with metadata (e.g., software versions, instrument calibration logs) to enable third-party verification .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing synthetic protocols for isotopically labeled phosphoramidites?

  • Methodological Answer :

  • Reproducibility : Disclose all synthetic steps, including failed attempts, to prevent selective reporting .
  • Data Accessibility : Share characterization data (NMR, MS spectra) in public repositories with DOI links .
  • Authorship : Follow CRediT taxonomy to clarify roles (e.g., synthesis, data validation) and avoid honorary authorship .

Tables for Reference

Table 1 : Key Analytical Techniques for Ac-rC Phosphoramidite-<sup>13</sup>C,d1

TechniqueApplicationAcceptable Error Margins
HRMSIsotopic puritym/z < 2 ppm
<sup>13</sup>C NMRLabel position±0.1 ppm (referenced to TMS)
HPLC-UVPurity>98% area under curve

Table 2 : Common Pitfalls in Isotopic Labeling Studies

IssueMitigation Strategy
Batch variabilityStandardize reagent sources and storage conditions
EpimerizationOptimize coupling activators and monitor via <sup>31</sup>P NMR

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